Potent and Selective Inhibition of TNNI3K: A High-Value Kinase Target
2-(3-Bromo-phenoxy)-phenylamine demonstrates potent inhibition of the cardiac-specific kinase TNNI3K with an IC50 of 6.30 nM [1]. This level of potency is significant, as TNNI3K is a validated target for cardiovascular diseases. In contrast, a positional isomer, 3-bromo-4-phenoxyaniline, exhibits negligible activity against related melanocortin receptors (IC50 > 1 µM for MC3R) [2], underscoring the critical importance of the ortho-substitution pattern for kinase engagement.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.30 nM (TNNI3K) |
| Comparator Or Baseline | 3-Bromo-4-phenoxyaniline: >1000 nM (MC3R, a G-protein coupled receptor, serving as a related target comparator) |
| Quantified Difference | >158-fold higher potency for the target compound against a kinase target |
| Conditions | Inhibition of human myc-tagged TNNI3K autophosphorylation overexpressed in HEKMSRII cells; preincubated for 30 mins |
Why This Matters
For research groups focused on kinase drug discovery, the >158-fold difference in potency highlights that 2-(3-Bromo-phenoxy)-phenylamine is a uniquely valuable starting point for TNNI3K inhibitor development, a profile not shared by its analogs.
- [1] BindingDB. CHEMBL3613305: TNNI3K Inhibition Data. BDBM50118384. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50118384 (accessed 2026). View Source
- [2] BindingDB. CHEMBL4294862: MC3R Inhibition Data. BDBM50468281. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50468281 (accessed 2026). View Source
